molecular formula C15H17N5O B1436719 N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide CAS No. 1306753-50-3

N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide

Cat. No. B1436719
M. Wt: 283.33 g/mol
InChI Key: ROBNWQBUCKEUBR-UHFFFAOYSA-N
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Description

“N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide” is a chemical compound with the molecular weight of 283.33 . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.33 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results .

Scientific Research Applications

Anticoagulant Activity

One study focused on synthesizing 2H-pyrano[3,2-g]quinolin-2-ones containing a pyrimidine moiety and characterizing their anticoagulant activity. These compounds showed inhibitory activity against blood coagulation factors Xa and XIa, indicating potential therapeutic applications in blood clotting disorders (Potapov et al., 2021).

Anti-Hyperglycemic Activity

Another research synthesized carboximidamides linked with a pyrimidine moiety and evaluated their anti-hyperglycemic effects. Some compounds significantly decreased serum glucose levels and restored liver and kidney function biomarkers, suggesting their use as therapeutic agents in diabetes management (Moustafa et al., 2021).

Anticancer Activity

A study aimed at producing new carboxylic acid derivatives and testing their anticancer effect against the breast cancer MCF-7 cell line. The compounds demonstrated strong anticancer activity, highlighting their potential in cancer therapy (Gaber et al., 2021).

Synthesis of Dihydroquinazolin

Research detailing the synthesis of dihydroquinazolin compounds using amino-N′-arylbenzimidamide derivatives has been documented. Such compounds have potential applications in various pharmacological fields (Abdel-latif et al., 2010).

Antitubercular Properties

A series of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids were synthesized with an aim for subsequent microbiological investigation, including their potential antitubercular activity (Ukrainets et al., 2009).

properties

IUPAC Name

N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-10-9-13(21)18-15(17-10)19-14(16)20-8-4-6-11-5-2-3-7-12(11)20/h2-3,5,7,9H,4,6,8H2,1H3,(H3,16,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBNWQBUCKEUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(\N)/N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123099
Record name 1(2H)-Quinolinecarboximidamide, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide

CAS RN

1306753-50-3
Record name 1(2H)-Quinolinecarboximidamide, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-3,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306753-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Quinolinecarboximidamide, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide
Reactant of Route 2
N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide
Reactant of Route 3
N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide
Reactant of Route 4
N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide
Reactant of Route 5
N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide
Reactant of Route 6
N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide

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